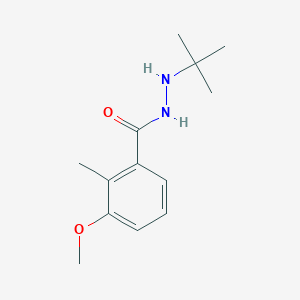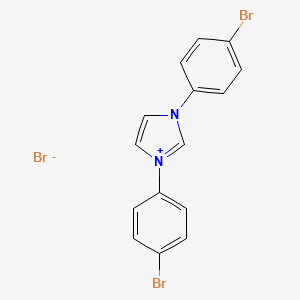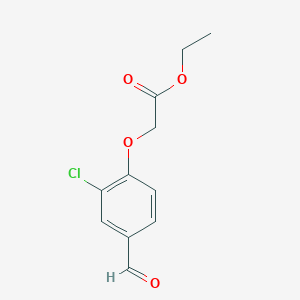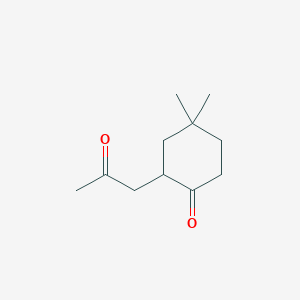
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
Descripción general
Descripción
“N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . It is used as an intermediate in the synthesis of methoxyfenozide, an active ingredient for the commercial production of certain insecticidal and pesticidal formulations .
Molecular Structure Analysis
The molecular structure of “N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” is represented by the formula C13H20N2O2 . The specific structural analysis is not available in the current resources.Physical And Chemical Properties Analysis
“N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” has a melting point of 100-104°C and a predicted boiling point of 331.9±42.0 °C . Its predicted density is 1.034±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and off-white in color .Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis and Biological Screenings
- Schiff base compounds related to N'-tert-butyl-3-methoxy-2-methylbenzohydrazide have been synthesized and characterized for their biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. They also showed significant interaction with Salmon sperm DNA, indicating potential for DNA-targeted therapies (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Molecular Docking and Antioxidant Activity
- A theoretical study of this compound Schiff bases and their tautomers has been conducted, highlighting their antioxidant behavior and potential as inhibitors in molecular docking studies. The study suggests these compounds could be potent antioxidants and effective against specific proteins (Ardjani & Mekelleche, 2017).
Antibacterial Activity
- Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid have demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, including Bacillus spp. This suggests potential applications in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).
Insecticidal Activities
- Novel N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess strong insecticidal properties. These compounds, including derivatives of this compound, displayed stomach poison and contact poison properties, suggesting potential use in pest control (Zhao et al., 2007).
Materials Science and Polymerization
- This compound-related compounds have been utilized in group transfer polymerization of (meth)acrylic monomers, indicating their potential in materials science and polymer chemistry (Raynaud, Gnanou, & Taton, 2009).
Catalytic Properties
- Oxidomolybdenum(VI) complexes derived from similar hydrazides have been studied for their catalytic oxidation properties, suggesting potential applications in catalysis and chemical synthesis (Peng, 2018).
Mecanismo De Acción
Target of Action
N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is primarily used as an intermediate in the synthesis of methoxyfenozide . Methoxyfenozide is an insecticide that targets the ecdysone receptor, a key protein involved in the molting process of insects .
Mode of Action
The compound interacts with its target by mimicking the natural ecdysone hormone, leading to premature molting and eventually death of the insect
Biochemical Pathways
The compound affects the ecdysone receptor pathway, which is crucial for insect growth and development . By disrupting this pathway, the compound causes detrimental effects on the insect’s life cycle .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the insect’s body.
Result of Action
The primary result of the compound’s action is the disruption of the insect’s normal growth and development, leading to premature molting and death . This makes it an effective ingredient in certain insecticidal and pesticidal formulations .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its distribution in the environment and its uptake by insects.
Safety and Hazards
The safety data sheet for “N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises against letting the chemical enter drains .
Propiedades
IUPAC Name |
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-10(7-6-8-11(9)17-5)12(16)14-15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHNWUMYNZVUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)


![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)
![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)



![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)



